molecular formula C12H9BrClFN2S B3081850 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine CAS No. 1112937-26-4

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine

Cat. No.: B3081850
CAS No.: 1112937-26-4
M. Wt: 347.63 g/mol
InChI Key: GWNMNIJGSJIQCB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a bromoethyl group, a chlorophenylthio group, and a fluorine atom attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Bromoethylation: The bromoethyl group can be introduced through a nucleophilic substitution reaction using 1-bromoethane and a suitable base.

    Thioether Formation: The chlorophenylthio group can be introduced by reacting the intermediate with 4-chlorothiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the chlorophenylthio group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. The chlorophenylthio group can modulate the compound’s binding affinity and specificity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Bromoethyl)-6-[(4-methylphenyl)thio]-5-fluoropyrimidine: Similar structure but with a methyl group instead of a chlorine atom.

    4-(1-Bromoethyl)-6-[(4-nitrophenyl)thio]-5-fluoropyrimidine: Similar structure but with a nitro group instead of a chlorine atom.

    4-(1-Bromoethyl)-6-[(4-methoxyphenyl)thio]-5-fluoropyrimidine: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness

4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is unique due to the presence of the chlorophenylthio group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1-bromoethyl)-6-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClFN2S/c1-7(13)11-10(15)12(17-6-16-11)18-9-4-2-8(14)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMNIJGSJIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)SC2=CC=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

131 g of 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine, 103.8 g of N-bromosuccinimide and 7.98 g of azobisisobutyronitrile were dissolved in 850 ml of dichloroethane. The resulting mixture was refluxed for 2 hours, cooled to room temperature, and washed successively with 800 ml of water, 50 g of sodium metabisulfite in 950 ml of water and 500 ml of brine. The resulting solution was concentrated under a reduced pressure and crystallized at 5° C. in 391 ml of isopropanol to obtain the white compound, and the compound was washed with 50 ml of isopropanol at 5° C. to obtain the white title compound (150.7 g, yield: 89%).
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
103.8 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine
Reactant of Route 3
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine

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